

Delta-7-Avenasterol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-7-avenasterol, a phytosterol found in various plant sources, plays a crucial role as an intermediate in the biosynthesis of other significant sterols.[1] Its unique chemical architecture, characterized by a stigmastane skeleton, presents a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of delta-7-avenasterol, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding.

Chemical Structure and Properties

Delta-7-avenasterol is a C29 sterol with the molecular formula C₂₉H₄₈O.[2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene ring system, a hydroxyl group at the C-3 position, and a double bond between C-7 and C-8 of the steroid nucleus. A key feature is the ethylidene group at C-24 in the side chain, with a Z configuration for the double bond between C-24 and C-28.

Stereochemistry



The systematic IUPAC name for delta-7-avenasterol is (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2] This nomenclature precisely defines the absolute configuration of all chiral centers within the molecule, which is crucial for its biological activity and interaction with molecular targets.

Physicochemical Properties

Delta-7-avenasterol is a solid at room temperature and exhibits slight solubility in organic solvents such as chloroform and methanol.[3]

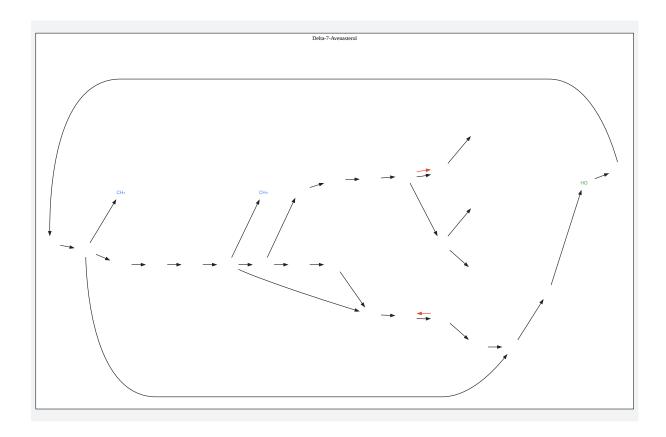
Table 1: Physicochemical and Spectroscopic Data for Delta-7-Avenasterol

Property	Value	Reference(s)
IUPAC Name	(3S,5S,9R,10S,13R,14R,17R)- 10,13-dimethyl-17-[(Z,2R)-5- propan-2-ylhept-5-en-2- yl]-2,3,4,5,6,9,11,12,14,15,16, 17-dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	[2]
Molecular Formula	C29H48O	[2]
Molecular Weight	412.7 g/mol	[2]
CAS Number	23290-26-8	[4]
Melting Point	118-120 °C	
Appearance	Solid	[1]
Solubility	Slightly soluble in chloroform and methanol	[3]
Mass Spectrometry (EI-MS) m/z	412 (M+), 397, 394, 271, 255, 229, 213	
¹³ C NMR (indicative shifts, ppm)	~139.7 (C-8), ~121.7 (C-7), ~71.1 (C-3)	



Note: There is a discrepancy in the reported melting point in the literature, with another cited value of 212-214 °C. The value of 118-120 °C is more consistent with other phytosterols of similar structure.

Mandatory Visualization



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Caption: Chemical structure of delta-7-avenasterol.

Experimental Protocols Isolation and Purification of Delta-7-Avenasterol from Oats (Avena sativa)

This protocol outlines a general procedure for the extraction and purification of delta-7-avenasterol from oat seeds.

Foundational & Exploratory





- 1. Materials and Reagents:
- Oat seeds (finely ground)
- n-Hexane
- Ethanol
- Potassium hydroxide (KOH)
- Diethyl ether
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Rotary evaporator
- Chromatography columns
- 2. Extraction and Saponification: a. Extract the ground oat seeds with n-hexane using a Soxhlet apparatus for 6-8 hours to obtain the crude lipid extract.[5] b. Evaporate the solvent from the extract under reduced pressure using a rotary evaporator. c. Saponify the lipid extract by refluxing with an ethanolic KOH solution (e.g., 2 M) for 2 hours to hydrolyze any steryl esters.[6]
- 3. Isolation of Unsaponifiable Matter: a. After saponification, cool the mixture and add water. b. Extract the unsaponifiable matter, which contains the free sterols, with diethyl ether. c. Wash the ether extract with water until neutral and dry over anhydrous sodium sulfate. d. Evaporate the diethyl ether to obtain the crude unsaponifiable fraction.
- 4. Chromatographic Purification: a. Subject the crude unsaponifiable fraction to silica gel column chromatography.[6] b. Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing delta-7-avenasterol. d. Pool the relevant fractions and evaporate the solvent to yield purified delta-7-avenasterol. Further purification can be achieved by recrystallization.



Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of phytosterols.

1. Derivatization: a. To improve volatility and chromatographic resolution, derivatize the hydroxyl group of delta-7-avenasterol. A common method is silylation.[7] b. To a dried sample of purified delta-7-avenasterol (or the unsaponifiable fraction), add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.[7] c. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[7]

2. GC-MS Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS) is typically used.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 180°C), then ramp to a higher temperature (e.g., 280-300°C) to ensure separation of different sterols.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 500.

3. Data Analysis:

• Identify the trimethylsilyl (TMS) ether derivative of delta-7-avenasterol based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak (M+) at m/z 484 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation and confirmation of stereochemistry.

1. Sample Preparation: a. Dissolve a sufficient amount of purified delta-7-avenasterol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃). b. Filter the solution into a clean, dry NMR tube.



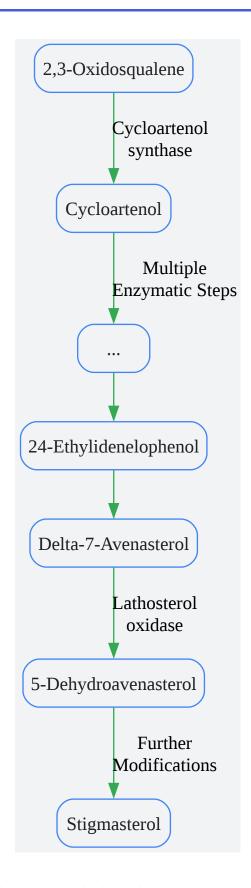
2. NMR Parameters:

- ¹H NMR: Acquire spectra at a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.
- 13C NMR: Acquire proton-decoupled spectra to obtain singlets for each carbon atom.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Biosynthesis of Delta-7-Avenasterol

Delta-7-avenasterol is a key intermediate in the biosynthesis of phytosterols in plants. The pathway begins with the cyclization of 2,3-oxidosqualene. In higher plants, this is primarily catalyzed by cycloartenol synthase to form cycloartenol. Following a series of enzymatic modifications including demethylations and isomerizations, 24-ethylidenelophenol is formed. This compound is then converted to delta-7-avenasterol, which can be further metabolized to other important sterols like stigmasterol.[1]





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Caption: Simplified biosynthetic pathway of delta-7-avenasterol.



Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and key properties of delta-7-avenasterol. The inclusion of experimental protocols for its isolation and analysis, along with a visualization of its structure and biosynthetic pathway, offers a valuable resource for researchers. A thorough understanding of this phytosterol is fundamental for exploring its potential applications in various scientific and industrial fields.

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